Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester

Anti-obesity Adipogenesis inhibition TRPA1 pharmacology

Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester (CAS 103-59-3), commonly known as cinnamyl isobutyrate, is an α,β-unsaturated ester belonging to the cinnamyl phenylpropyl structural group. With a molecular weight of 204.26 g/mol, this synthetic flavor and fragrance ingredient is characterized by a sweet, balsamic, fruity odor and is approved for use by FEMA and JECFA (653), with no safety concern at current intake levels.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B7949769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC=CC1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3
InChIKeyKLKQSZIWHVEARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamyl Isobutyrate (Propanoic Acid, 2-Methyl-, 3-Phenyl-2-Propenyl Ester) Procurement & Selection Guide


Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester (CAS 103-59-3), commonly known as cinnamyl isobutyrate, is an α,β-unsaturated ester belonging to the cinnamyl phenylpropyl structural group [1]. With a molecular weight of 204.26 g/mol, this synthetic flavor and fragrance ingredient is characterized by a sweet, balsamic, fruity odor and is approved for use by FEMA (2297) and JECFA (653), with no safety concern at current intake levels [2]. It is a moderately stable, colorless to light yellow liquid, miscible in ethanol and oils but insoluble in water .

Use Context: Flavor & fragrance ingredient; food-grade approval (FEMA 2297, JECFA 653)
Compatibility: Miscible in ethanol and oils; water-insoluble liquid
Regulatory Path: Cramer Class I; assessed with no safety concern at current intake levels

Why Cinnamyl Isobutyrate Cannot Be Simply Replaced by In-Class Analogues


Cinnamyl isobutyrate is often grouped with other cinnamyl esters (e.g., cinnamyl acetate, cinnamyl butyrate) or cinnamon-derived compounds (e.g., cinnamaldehyde), but critical differences in bioactivity, receptor pharmacology, and safety classification make generic substitution problematic. While cinnamaldehyde (CAL) acts as a potent TRPA1 agonist and anti-adipogenic agent, cinnamyl isobutyrate is a non-agonist structural analog with distinctly attenuated effects on adipogenesis and fatty acid uptake [1]. Furthermore, cinnamyl isobutyrate carries a Cramer Class I (low toxicity) safety designation, in contrast to cinnamaldehyde's Cramer Class II, directly impacting regulatory and procurement decisions for food, feed, and fragrance applications [2]. These differences, quantified in the evidence below, underscore why selection against specific comparators requires data-driven justification rather than class-level assumptions.

Risk Factor
Cinnamyl Isobutyrate
Cinnamaldehyde (Analog)
TRPA1 agonism
Non-agonist
Confirmed agonist (calcium influx)
Anti-adipogenic activity
No measurable lipid reduction
Reported reduction in 3T3-L1 model
Safety classification
Cramer Class I (TTC 1800 µg/day)
Cramer Class II (TTC 540 µg/day)

Quantitative Differentiation Evidence for Cinnamyl Isobutyrate Against Comparators


Anti-Adipogenic Activity in 3T3-L1 Cells: Failure to Induce Lipid Accumulation Reduction vs. Cinnamaldehyde

In a direct head-to-head study in 3T3-L1 preadipocytes, cinnamaldehyde (CAL) at 30 µM significantly decreased lipid accumulation, whereas cinnamyl isobutyrate (CIB) at the same concentration did not induce a significant reduction in adipogenesis compared to vehicle control [1]. This demonstrates that CIB lacks the anti-adipogenic potency of its structural analog CAL at an equimolar concentration in this assay system.

Adipogenesis inhibition
Head-to-head
CIB: no significant reduction vs. vehicle at 30 µM
CAL: measurable lipid accumulation reduction at 30 µM
Supports differentiation for adipogenesis assay selection; CIB may serve as non-agonist comparator.
3T3-L1 model; Oil Red O quantification; reported from a single study.
Anti-obesity Adipogenesis inhibition TRPA1 pharmacology

TRPA1 Receptor Agonism: Functional Selectivity vs. Cinnamaldehyde

The same study demonstrated that cinnamaldehyde (CAL) activates the TRPA1 receptor, as evidenced by calcium influx assays, whereas cinnamyl isobutyrate (CIB) does not function as a TRPA1 agonist at 30 µM [1]. This mechanistic difference—agonism vs. non-agonism at the TRPA1 channel—explains the divergent anti-adipogenic outcomes and is a fundamental differentiator when selecting compounds for TRPA1-targeted research.

TRPA1 agonism
Head-to-head
CIB: no TRPA1 activation at 30 µM
CAL: elicited calcium influx (agonist)
CIB functions as non-agonist control; relevant for TRPA1 pathway-negative condition.
Calcium imaging assay; 30 µM concentration.
TRPA1 activation Receptor pharmacology Calcium imaging

Intestinal Fatty Acid Uptake Inhibition: Lack of Effect vs. Cinnamaldehyde, Cinnamyl Alcohol, and Cinnamic Acid

In a cross-study comparison using differentiated Caco-2 intestinal cells, cinnamaldehyde (3000 µM) reduced fatty acid uptake by 58.0 ± 8.83%, cinnamyl alcohol (3000 µM) reduced uptake by 19.4 ± 8.98%, and cinnamic acid (3000 µM) reduced uptake by 21.9 ± 6.55%. Cinnamyl isobutyrate was tested but did not demonstrate a significant reduction in fatty acid uptake under the same experimental conditions [1]. This absence of effect distinguishes cinnamyl isobutyrate from the structurally related compounds that do inhibit intestinal lipid absorption.

Fatty acid uptake
Cross-study
CIB: no measurable reduction
CAL: ~58% reduction; Cinnamyl alcohol: ~19%; Cinnamic acid: ~22% at 3000 µM
CIB lacks fatty acid uptake effect; may suit negative control in gut absorption studies.
Caco-2 cell model; 3000 µM; fatty acid uptake assay.
Intestinal fatty acid uptake Caco-2 cells Anti-obesity mechanisms

Cramer Safety Classification: Class I (Low Toxicity) vs. Cinnamaldehyde Class II

According to the RIFM safety assessment, cinnamyl isobutyrate is assigned Cramer Classification Class I (low toxicity), based on the decision tree of Cramer et al. (1978) as implemented in Toxtree v3.1 and OECD QSAR Toolbox v3.2 [1]. In contrast, cinnamaldehyde is classified as Cramer Class II (intermediate toxicity) [2]. This lower toxicological classification enables simpler safety assessment pathways for cinnamyl isobutyrate in flavor and fragrance applications, including use of higher Threshold of Toxicological Concern (TTC) values: 1800 µg/person/day for Class I vs. 540 µg/person/day for Class II.

Cramer safety class
Cross-study
Class I (TTC 1800 µg/day) vs. Class II (540 µg/day)
3.3-fold higher threshold
Higher TTC supports simpler safety assessment for flavor use.
Toxtree/OECD QSAR classification; EFSA TTC guidelines.
Toxicological classification Flavor safety Regulatory compliance

Flavor Profile Specificity: Pineapple, Spicy, Waxy Nuances vs. Cinnamyl Acetate and Cinnamyl Butyrate

Organoleptic profiling reveals distinct flavor fingerprints across cinnamyl esters. Cinnamyl isobutyrate delivers a fruity, sweet pineapple flavor with spicy and waxy nuances [1]. In comparison, cinnamyl acetate offers sweet, balsamic, floral notes with chocolate and vanilla undertones [2], while cinnamyl butyrate presents fruity, winey, cognac, and soft balsamic character . Cinnamyl isobutyrate uniquely combines pineapple-type fruitiness with spicy-waxy backnotes not described for the acetate or butyrate esters, enabling its targeted use in tropical fruit flavor formulations.

Flavor profile
Reported
Fruity, sweet pineapple; spicy, waxy nuances
Distinct from acetate (floral, chocolate) and butyrate (winey, cognac)
Specific pineapple character supports tropical fruit flavor formulations.
Organoleptic evaluation at 1–10 ppm; sensory panel assessment.
Flavor chemistry Organoleptic differentiation Food ingredient specification

JECFA Safety Clearance: 'No Safety Concern' Designation vs. Restricted Analogues

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated cinnamyl isobutyrate in 2000 and concluded 'No safety concern at current levels of intake when used as a flavouring agent,' with an Acceptable Daily Intake (ADI) classified as 'ACCEPTABLE' [1]. This unequivocal safety determination contrasts with cinnamaldehyde, which, while also approved, has been subject to more restrictive evaluations due to its reactive aldehyde moiety, including dermal sensitization warnings and inhalation exposure limits [2]. The JECFA clearance for cinnamyl isobutyrate provides a stronger and more streamlined regulatory pathway for food and feed flavoring applications.

JECFA safety clearance
Class-level inference
“No safety concern at current intake levels”; ADI acceptable
Streamlined regulatory acceptance for food flavoring; broader use categories possible.
JECFA 55th Meeting; evaluation based on TRS 901 monograph.
Food additive safety JECFA evaluation Regulatory procurement

Optimal Application Scenarios for Cinnamyl Isobutyrate Based on Comparative Evidence


TRPA1-Negative Control in Pain, Inflammation, and Metabolic Research

Based on the direct evidence that cinnamyl isobutyrate is a non-agonist of TRPA1, unlike cinnamaldehyde, it is the ideal negative control for TRPA1-targeted in vitro assays (e.g., calcium imaging, adipogenesis, pain pathway studies). Researchers requiring a cinnamon-derived, structurally analogous compound without confounding TRPA1 agonism should prioritize cinnamyl isobutyrate procurement [1].

Tropical Fruit Flavor Formulations Requiring Pineapple-Specific Top Notes

Flavorists developing pineapple, tropical punch, or exotic fruit flavors should select cinnamyl isobutyrate over cinnamyl acetate or butyrate due to its unique fruity, sweet pineapple character with spicy and waxy nuances. This organoleptic specificity is critical for achieving target sensory profiles at typical use levels of 1–10 ppm in finished products [1].

Food Flavoring Applications Requiring Streamlined Regulatory Safety Clearance

Cinnamyl isobutyrate's Cramer Class I classification and JECFA 'No safety concern' designation make it the preferred choice for food, beverage, and feed manufacturers seeking a cinnamyl-type flavor with minimal regulatory burden. Compared to cinnamaldehyde (Cramer Class II) or other aldehyde-containing analogs, cinnamyl isobutyrate offers broader geographic and categorical approval coverage with fewer use restrictions [1].

Cinnamon-Derived Compound Libraries for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry and natural product SAR studies investigating the role of the α,β-unsaturated carbonyl moiety in bioactivity, cinnamyl isobutyrate serves as a key comparator compound lacking the reactive aldehyde group. Its inability to reduce fatty acid uptake in Caco-2 cells and its non-adipogenic profile in 3T3-L1 cells provide critical SAR data points for understanding pharmacophore requirements [1].

Application
Selection Property
Validation Focus
TRPA1-negative control studies
Non-agonist structural analog to cinnamaldehyde
TRPA1 agonism confirmation via calcium imaging
Tropical fruit flavor development
Pineapple-specific organoleptic profile with spicy-waxy notes
Sensory profile match at target use levels (1–10 ppm)
Food flavoring with reduced regulatory burden
Cramer Class I and JECFA ‘no safety concern’ clearance
TTC assessment and permitted use-level review
SAR studies of cinnamyl derivatives
Lacks reactive aldehyde; non-adipogenic, non-TRPA1 agonist
Bioactivity absence confirmation in relevant cell models
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